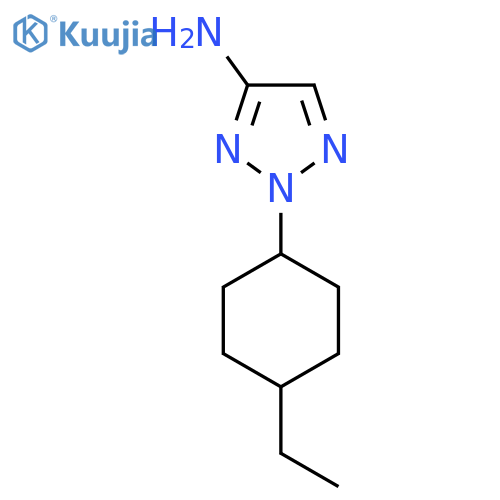Cas no 2138136-62-4 (2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine)

2138136-62-4 structure
商品名:2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine
- EN300-1114024
- 2138136-62-4
-
- インチ: 1S/C10H18N4/c1-2-8-3-5-9(6-4-8)14-12-7-10(11)13-14/h7-9H,2-6H2,1H3,(H2,11,13)
- InChIKey: CZCYDCLDQQJOQR-UHFFFAOYSA-N
- ほほえんだ: N1(C2CCC(CC)CC2)N=CC(N)=N1
計算された属性
- せいみつぶんしりょう: 194.153146591g/mol
- どういたいしつりょう: 194.153146591g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 56.7Ų
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1114024-10.0g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 10g |
$5652.0 | 2023-05-27 | ||
| Enamine | EN300-1114024-0.25g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 95% | 0.25g |
$1209.0 | 2023-10-27 | |
| Enamine | EN300-1114024-5.0g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 5g |
$3812.0 | 2023-05-27 | ||
| Enamine | EN300-1114024-1.0g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 1g |
$1315.0 | 2023-05-27 | ||
| Enamine | EN300-1114024-0.1g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 95% | 0.1g |
$1157.0 | 2023-10-27 | |
| Enamine | EN300-1114024-5g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 95% | 5g |
$3812.0 | 2023-10-27 | |
| Enamine | EN300-1114024-1g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 95% | 1g |
$1315.0 | 2023-10-27 | |
| Enamine | EN300-1114024-0.05g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 95% | 0.05g |
$1104.0 | 2023-10-27 | |
| Enamine | EN300-1114024-0.5g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 95% | 0.5g |
$1262.0 | 2023-10-27 | |
| Enamine | EN300-1114024-2.5g |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine |
2138136-62-4 | 95% | 2.5g |
$2576.0 | 2023-10-27 |
2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine 関連文献
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
2138136-62-4 (2-(4-ethylcyclohexyl)-2H-1,2,3-triazol-4-amine) 関連製品
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
